(2E)-3-(2-Chloro-6-fluorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one
Description
This compound is a chalcone derivative characterized by an α,β-unsaturated ketone backbone. Its structure includes a 2-chloro-6-fluorophenyl group at the α-position and a 2-methoxyphenyl substituent at the ketone-bearing aromatic ring. The E-configuration of the double bond is critical for its stereoelectronic properties, influencing reactivity and intermolecular interactions. The chloro and fluoro substituents enhance electrophilicity, while the ortho-methoxy group introduces steric hindrance and modulates electronic effects .
Properties
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFO2/c1-20-16-8-3-2-5-12(16)15(19)10-9-11-13(17)6-4-7-14(11)18/h2-10H,1H3/b10-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGROKJOUVTBHN-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C=CC2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)/C=C/C2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce saturated ketones or alcohols.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research indicates that compounds similar to (2E)-3-(2-Chloro-6-fluorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one exhibit significant anticancer properties. A study demonstrated that derivatives of this compound could inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase .
Case Study : A derivative was tested against MCF-7 breast cancer cells, showing a dose-dependent decrease in cell viability with an IC50 value of 15 µM. This suggests that modifications to the structure can enhance bioactivity.
2. Antimicrobial Properties
The compound has shown potential antimicrobial activity against a range of pathogens. Its efficacy was tested against Gram-positive and Gram-negative bacteria, with notable results against Staphylococcus aureus and Escherichia coli.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Materials Science
3. Organic Electronics
The unique electronic properties of this compound make it a candidate for organic electronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to act as a charge transport material has been explored in various studies.
Case Study : In a recent experiment, films made from this compound were incorporated into OLED devices, resulting in improved efficiency and brightness compared to conventional materials.
Mechanism of Action
The mechanism of action of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the compound’s structure and the biological context.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with five analogues, highlighting key structural differences and their implications:
Electronic and Steric Effects
- Target vs. Analog 1 : The methoxy group in the target compound donates electrons via resonance, stabilizing the ketone moiety, whereas the methyl group in Analog 1 exerts only inductive effects. This difference may influence binding affinity in biological systems .
- Target vs. Analog 2 : The nitro group in Analog 2 drastically alters electronic properties, making it more electrophilic. This could enhance interactions with nucleophilic targets but reduce metabolic stability .
- Target vs.
Biological Activity
The compound (2E)-3-(2-Chloro-6-fluorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one , often referred to as a chalcone derivative, has garnered attention in recent years for its potential biological activities. This article delves into the biological activity of this compound, exploring its antibacterial, anticancer, and anti-inflammatory properties, based on various research findings.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 308.70 g/mol. The compound features a conjugated double bond system typical of chalcones, which is crucial for its biological activity.
Structural Data
| Property | Value |
|---|---|
| Molecular Formula | C16H12ClF O2 |
| Molecular Weight | 308.70 g/mol |
| Crystal System | Monoclinic, Cc |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Spectroscopic Data
Spectroscopic techniques such as NMR and IR have been employed to characterize this compound. For instance, the presence of characteristic absorption bands in the IR spectrum indicates functional groups that contribute to its biological activity .
Antibacterial Activity
Research has indicated that chalcone derivatives exhibit significant antibacterial properties. This compound has been tested against various bacterial strains, showing promising results:
- Minimum Inhibitory Concentration (MIC) values were reported to be effective against Gram-positive bacteria, suggesting its potential as an antibacterial agent .
- The structural features of the compound, particularly the phenolic groups, are believed to enhance its interaction with bacterial cell membranes, leading to increased permeability and cell death .
Anticancer Activity
Several studies have focused on the anticancer properties of chalcones. The compound has demonstrated:
- Cell Cycle Arrest : It has been shown to induce cell cycle arrest in various cancer cell lines by downregulating cyclin D1 and CDK4 expressions . This suggests that it can effectively halt the proliferation of cancer cells.
- Induction of Apoptosis : The compound promotes apoptosis through the activation of pro-apoptotic proteins such as Bax and caspases, while inhibiting anti-apoptotic proteins like Bcl-2 .
Case Study: MCF7 Breast Cancer Cells
In a study involving MCF7 breast cancer cells, treatment with this compound resulted in:
- A significant decrease in cell viability.
- Induction of apoptosis characterized by morphological changes and increased expression of apoptotic markers.
Anti-inflammatory Activity
Chalcones are also known for their anti-inflammatory properties. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing (2E)-3-(2-Chloro-6-fluorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation. A base-catalyzed (e.g., KOH/ethanol) reaction between 2-methoxyacetophenone and 2-chloro-6-fluorobenzaldehyde at 0–50°C for 2–3 hours under stirring yields the chalcone derivative. Purification via recrystallization or column chromatography is critical to isolate the E-isomer. Optimizing molar ratios (1:1 ketone:aldehyde), base concentration (10–15% w/v), and temperature control (room temperature for stereochemical stability) improves yield and purity .
Q. Which spectroscopic and crystallographic techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer : Key techniques include:
- 1H NMR : To confirm the E-configuration via coupling constants (J ≈ 15–16 Hz for trans-α,β-unsaturated ketones).
- XRD : Single-crystal X-ray diffraction resolves bond lengths/angles and validates the planar geometry of the chalcone backbone.
- IR Spectroscopy : Identifies carbonyl (C=O) stretching (~1650–1680 cm⁻¹) and aromatic C–H vibrations.
- HR-MS : Confirms molecular ion peaks and fragmentation patterns. Cross-validating experimental and computational data (e.g., DFT-optimized structures) ensures accuracy .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations be applied to predict the electronic properties and reactivity of this chalcone derivative?
- Methodological Answer : DFT studies at the B3LYP/6-311++G(d,p) level calculate:
- HOMO-LUMO energies : To determine charge transfer potential (ΔE ≈ 3–5 eV for moderate reactivity).
- Global reactivity descriptors : Chemical hardness (η), electrophilicity index (ω), and Fukui functions predict nucleophilic/electrophilic sites.
- UV-Vis spectra : Time-dependent DFT (TD-DFT) simulates λmax values, which should align with experimental data (±10 nm). Discrepancies may arise from solvent effects or basis set limitations .
Q. What experimental approaches are recommended to evaluate the antimicrobial potential of this compound against drug-resistant pathogens?
- Methodological Answer : Use standardized assays:
- Broth microdilution : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Time-kill kinetics : Assess bactericidal vs. bacteriostatic effects.
- Synergy testing : Combine with commercial antibiotics (e.g., ciprofloxacin) to identify enhanced efficacy. Moderate activity (MIC ≈ 50–100 µg/mL) is typical for halogenated chalcones due to membrane disruption mechanisms .
Q. How can researchers resolve discrepancies between experimentally observed UV-Vis spectra and computational predictions for this compound?
- Methodological Answer : Discrepancies often stem from:
- Solvent polarity : TD-DFT simulations should incorporate solvent models (e.g., PCM for ethanol).
- Vibrational coupling : Overtones/combination bands in experimental spectra may require deconvolution.
- Conformational flexibility : Ensure DFT calculations include all low-energy conformers. Validate with experimental λmax shifts under varying pH/solvent conditions .
Q. What strategies are effective in modifying the chalcone scaffold of this compound to enhance its nonlinear optical (NLO) properties?
- Methodological Answer : Structural modifications include:
- Electron-withdrawing substituents : Fluorine/chlorine atoms increase dipole moments and hyperpolarizability (β).
- π-Conjugation extension : Methoxy groups on aromatic rings enhance intramolecular charge transfer.
- Crystal engineering : Polar space groups (e.g., Pca2₁) optimize NLO coefficients. Second-harmonic generation (SHG) testing quantifies efficiency (e.g., 1–5× urea reference) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
